molecular formula C13H15BrF3NO B8212842 N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8212842
M. Wt: 338.16 g/mol
InChI Key: STFVYZCLOIYZLS-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is a complex organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine typically involves multiple steps. One common method starts with the bromination of a benzyl compound, followed by the introduction of a trifluoromethyl group. The final step involves the formation of the tetrahydro-2H-pyran ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The tetrahydro-2H-pyran ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl derivatives with bromine and trifluoromethyl groups, such as:

  • N-(2-Bromo-5-(trifluoromethyl)benzyl)amine
  • N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-ol

Uniqueness

What sets N-(2-Bromo-5-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine apart is the combination of its functional groups and the tetrahydro-2H-pyran ring. This unique structure can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrF3NO/c14-12-2-1-10(13(15,16)17)7-9(12)8-18-11-3-5-19-6-4-11/h1-2,7,11,18H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFVYZCLOIYZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C=CC(=C2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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